2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide
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Overview
Description
2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide is a useful research compound. Its molecular formula is C16H14ClN3O3S2 and its molecular weight is 395.88. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compound Synthesis
Research indicates that thioureido-acetamides, which share structural motifs with the compound , are precursors for the synthesis of various heterocycles through one-pot cascade reactions. These methods demonstrate excellent atom economy and versatility in creating compounds like 2-iminothiazoles, thioparabanic acids, and functionalized thiohydantoins, highlighting the importance of such chemical structures in efficient synthetic pathways (Schmeyers & Kaupp, 2002).
Crystal Structure Analysis
The synthesis and crystal structure analysis of novel compounds, such as 5-(p-tolyl)-4-[2-(2,4-dichlorophenoxy)acetamido]-1,2,4-triazole-3-thione and its ethyl acetate solvate, demonstrate the scientific interest in understanding the molecular and crystallographic properties of acetamide derivatives. These studies provide crucial insights into the molecular arrangements and potential interactions in solid states, paving the way for the development of materials and drugs with specific properties (Xue et al., 2008).
Antioxidant and Antitumor Evaluation
Research on N-substituted-2-amino-1,3,4-thiadiazoles, including reactions and evaluations of their antioxidant and antitumor activities, illustrates the biomedical applications of compounds with similar structures. These studies are foundational in the development of new therapeutic agents, showcasing the compound's potential in contributing to medical science (Hamama et al., 2013).
Mechanism of Action
Target of Action
The primary target of this compound is the sodium-chloride symporter located in the distal convoluted tubules in the kidneys . This symporter plays a crucial role in the reabsorption of sodium and chloride ions from the filtrate back into the bloodstream .
Mode of Action
The compound inhibits the sodium-chloride symporter, thereby reducing the reabsorption of these ions . This leads to an increase in the excretion of sodium, chloride, and water in the urine, a process known as diuresis . The compound also causes a loss of potassium and an increase in serum uric acid .
Biochemical Pathways
The inhibition of the sodium-chloride symporter disrupts the electrolyte balance in the body. This can lead to a decrease in blood volume and a reduction in the workload on the heart . It has been shown to cause vasodilation by activating calcium-activated potassium channels (large conductance) in vascular smooth muscles and inhibiting various carbonic anhydrases in vascular tissue .
Pharmacokinetics
Like other thiazides, it is likely to be well absorbed from the gastrointestinal tract and undergoes renal excretion . The compound’s ADME properties and their impact on bioavailability are subjects of ongoing research.
Properties
IUPAC Name |
2-[(7-chloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O3S2/c1-10-3-2-4-12(7-10)18-15(21)9-24-16-19-13-6-5-11(17)8-14(13)25(22,23)20-16/h2-8H,9H2,1H3,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGGABBASNYAJJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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